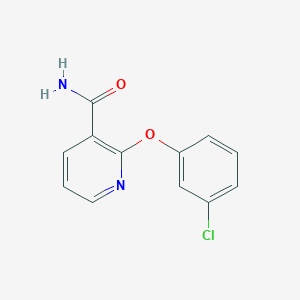
2-(3-Chlorophenoxy)nicotinamide
Overview
Description
2-(3-Chlorophenoxy)nicotinamide is a chemical compound with the molecular formula C12H9ClN2O2 . It has a molecular weight of 248.67 .
Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenoxy)nicotinamide consists of a nicotinamide moiety linked to a chlorophenoxy group . The InChI code for the compound is 1S/C12H9ClN2O2/c13-8-3-1-4-9(7-8)17-12-10(11(14)16)5-2-6-15-12/h1-7H,(H2,14,16) .Physical And Chemical Properties Analysis
2-(3-Chlorophenoxy)nicotinamide has a molecular weight of 248.67 . Its InChI code is 1S/C12H9ClN2O2/c13-8-3-1-4-9(7-8)17-12-10(11(14)16)5-2-6-15-12/h1-7H,(H2,14,16) .Scientific Research Applications
Chemistry and Biochemistry
Intermediate in Chemical Synthesis
Derivatives of nicotinamide, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, serve as key intermediates in the synthesis of efficient herbicides, highlighting the role of nicotinamide derivatives in agricultural chemistry (Zuo Hang-dong, 2010).
Nicotinamide as a Cofactor Analog
The study of synthetic nicotinamide cofactor analogues is gaining interest in organic chemistry and biocatalysis. Alterations to the nicotinamide structure, including the amide functional group, can influence redox reactions and enzyme-catalyzed processes, making them valuable in the development of new catalytic methods (Paul, Arends, & Hollmann, 2014).
Pharmacology and Therapeutics
Neuroprotection and Cellular Longevity
Nicotinamide has been identified as a critical modulator for cellular metabolism, longevity, and neuroprotection. It can influence cellular life span and protect against various neurodegenerative disorders by modulating cellular pathways such as mitochondrial membrane potential and apoptosis (Li, Zhao Zhong, & Maiese, 2006).
Skin Health and Chemoprevention
The application of nicotinamide in dermatology for skin health, including its use in preventing nonmelanoma skin cancers and photoaging, demonstrates its therapeutic potential. Nicotinamide can enhance DNA repair and reduce UV-induced suppression of immunity (Snaidr, Damian, & Halliday, 2019).
Environmental and Agricultural Applications
- Agrochemical Design: The sustainable synthesis of organic salts using nicotinamide for application as environmentally friendly agrochemicals showcases its potential in agricultural sciences. These salts have demonstrated herbicidal activity, offering an alternative to traditional plant protection agents (Stachowiak, Kaczmarek, Rzemieniecki, & Niemczak, 2022).
Safety and Hazards
properties
IUPAC Name |
2-(3-chlorophenoxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-3-1-4-9(7-8)17-12-10(11(14)16)5-2-6-15-12/h1-7H,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSWNYIDVFMMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)nicotinamide | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2671576.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2671577.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-[(1Z)-5-fluoro-1-[(4-methanesulfinylphenyl)methylidene]-2-methyl-1H-inden-3-yl]acetamide](/img/structure/B2671578.png)
![6-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridin-2-one](/img/structure/B2671579.png)

![3-{Benzyl[2-(cyclopropylamino)ethyl]amino}propanoic acid dihydrochloride](/img/structure/B2671585.png)
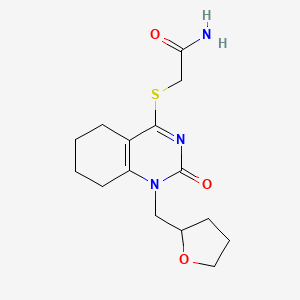
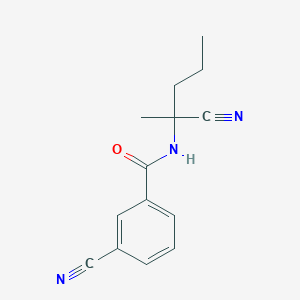
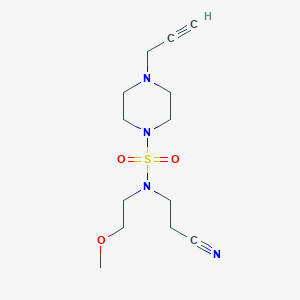
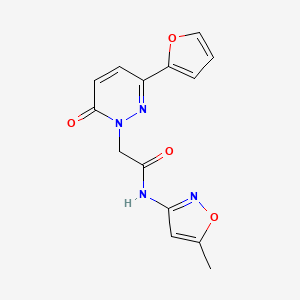
![N-1,3-benzodioxol-5-yl-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671590.png)
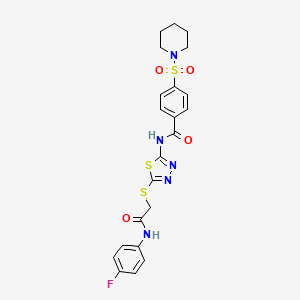

![5-[Chloro(phenyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2671596.png)